
Pamabrom
描述
溴帕马是一种利尿剂,通常用于治疗与月经相关的腹胀、肿胀和水分潴留。 它由两种成分组成:8-溴茶碱和2-氨基-2-甲基-1-丙醇 . 溴帕马中活性利尿成分是8-溴茶碱,其作用机制是增加排尿 .
准备方法
合成路线和反应条件
溴帕马是通过将8-溴茶碱和2-氨基-2-甲基-1-丙醇按1:1的比例合成 . 合成过程包括以下步骤:
8-溴茶碱的制备: 这涉及到在受控条件下使用溴或含溴试剂对茶碱(一种黄嘌呤衍生物)进行溴化。
与2-氨基-2-甲基-1-丙醇结合: 然后将8-溴茶碱与2-氨基-2-甲基-1-丙醇结合,形成溴帕马。
工业生产方法
在工业环境中,溴帕马是通过在受控温度和压力条件下,将两种成分在大型反应器中混合来生产的。 然后通过结晶或其他分离技术对混合物进行纯化,以获得高纯度的最终产物 .
化学反应分析
反应类型
溴帕马会发生几种类型的化学反应,包括:
氧化: 8-溴茶碱中的溴原子可以在特定条件下发生氧化反应。
取代: 2-氨基-2-甲基-1-丙醇中的氨基可以与各种试剂发生取代反应。
常见试剂和条件
氧化剂: 过氧化氢或高锰酸钾可用作氧化反应的氧化剂。
取代试剂: 卤化剂或烷基化剂可用于涉及氨基的取代反应。
主要产物
这些反应形成的主要产物取决于所用试剂和条件。 例如,8-溴茶碱的氧化会导致形成溴化黄嘌呤衍生物 .
科学研究应用
Chemical Composition and Mechanism of Action
Pamabrom is chemically characterized as a 1:1 mixture of 8-bromotheophylline and 2-amino-2-methyl-1-propanol . The diuretic effect is primarily attributed to 8-bromotheophylline, which is known to increase urine output by inhibiting the reabsorption of sodium in the kidneys. The secondary component, 2-amino-2-methyl-1-propanol, may also contribute to diuresis by affecting antidiuretic hormone release, although this remains under investigation .
Pharmacokinetic Studies
Recent research has developed a bioanalytical method for measuring this compound levels in human plasma using high-performance liquid chromatography (HPLC) with UV detection. This method was validated through a pharmacokinetic study involving a single oral dose of 25 mg of this compound combined with paracetamol and naproxen sodium. The study demonstrated the reliability of this method for assessing drug absorption and elimination profiles in clinical settings .
Clinical Applications
This compound is commonly used in combination with acetaminophen for treating dysmenorrhea (menstrual pain). A randomized, double-blind clinical trial assessed the efficacy of this compound in conjunction with other analgesics. The results indicated that both treatment combinations (this compound with naproxen sodium and paracetamol versus this compound with paracetamol and pyrilamine) provided similar pain relief outcomes, highlighting the effectiveness of this compound in managing menstrual discomfort without significant adverse effects .
Table 1: Clinical Trial Overview
Study Design | Treatment Combinations | Participants | Outcome Measures |
---|---|---|---|
Randomized, Double-blind | Naproxen Sodium + Paracetamol + this compound Paracetamol + Pyrilamine + this compound | 200 | Pain intensity reduction |
Duration | 3 menstrual cycles | Adverse events monitoring |
Safety and Side Effects
While generally well-tolerated, this compound has been associated with mild side effects such as headache and gastrointestinal disturbances. A case study reported a fixed drug eruption linked to this compound, underscoring the importance of monitoring for hypersensitivity reactions in susceptible individuals .
Broader Therapeutic Potential
Beyond its primary use for menstrual symptoms, this compound's diuretic properties may have applications in treating conditions associated with fluid retention. Its role as an adjunctive therapy in managing obesity-related edema or neurodegenerative diseases is an area of ongoing research .
作用机制
溴帕马通过增加排尿来发挥作用,从而有助于减少水分潴留和腹胀。活性成分8-溴茶碱通过增加肾小球滤过率和可能影响肾小管重吸收来作为弱利尿剂。 这会导致钠离子和氯离子排泄增加,从而导致尿量增加 .
相似化合物的比较
溴帕马可以与其他利尿剂化合物,如呋塞米和氢氯噻嗪进行比较:
溴帕马在其8-溴茶碱和2-氨基-2-甲基-1-丙醇的组合中是独一无二的,它提供了适合非处方使用的温和利尿作用 .
类似化合物
- 呋塞米
- 氢氯噻嗪
- 氯噻嗪
- 螺内酯
生物活性
Pamabrom, a diuretic compound primarily used for alleviating menstrual discomfort, consists of a 1:1 mixture of 8-bromotheophylline and 2-amino-2-methyl-1-propanol . This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical applications, supported by data tables and relevant case studies.
This compound's primary active ingredient, 8-bromotheophylline , is a methylxanthine that exhibits diuretic properties. The mechanisms through which this compound operates include:
- Increased Glomerular Filtration Rate (GFR) : this compound enhances renal tubular permeability, leading to increased GFR and subsequent diuresis .
- Inhibition of Sodium Reabsorption : It inhibits sodium reabsorption in the proximal tubule, promoting sodium and water excretion .
- Antidiuretic Hormone Suppression : The presence of 2-amino-2-methyl-1-propanol may suppress antidiuretic hormone release from the posterior pituitary gland .
Pharmacokinetics
This compound is rapidly absorbed following oral administration. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Maximal Plasma Concentration | 2.5 mg/L at 0.78 h |
Mean Residence Time | 12 hours |
Half-life | 21.35 hours |
The pharmacokinetic properties such as volume of distribution and routes of elimination remain undetermined .
Clinical Applications
This compound is commonly utilized in over-the-counter medications for the relief of menstrual symptoms, often in combination with other analgesics like acetaminophen and naproxen sodium. A recent clinical trial evaluated its efficacy in treating primary dysmenorrhea:
- Study Design : Two drug combinations were tested:
- Test group: Naproxen sodium (220 mg), paracetamol (300 mg), this compound (25 mg).
- Control group: Paracetamol (500 mg), pyrilamine (15 mg), this compound (25 mg).
- Results : Both combinations were found to be equally effective in reducing dysmenorrheic pain among participants .
Case Studies
A notable case involved a patient who developed a fixed drug eruption after exposure to this compound. This highlights the potential for adverse reactions associated with its use, although such occurrences are rare .
Safety Profile
This compound is generally well-tolerated with minimal side effects. The most frequently reported adverse effects in clinical studies include mild headache and abdominal pain . Its safety profile makes it suitable for use in various populations, including those with menstrual discomfort.
常见问题
Basic Research Questions
Q. What analytical methods are commonly validated for quantifying Pamabrom in pharmacokinetic studies?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (HPLC) coupled with UV detection is widely used for quantifying this compound (measured as its metabolite, 8-bromotheophylline) in plasma and urine. Key validation parameters include linearity (e.g., 20–600 µg/mL), precision (RSD <2%), accuracy (98–102% recovery), and sensitivity (LLOQ of 20 ng/mL). Stability-indicating methods involve forced degradation studies under acidic, alkaline, oxidative, and thermal conditions to confirm specificity . Thin-layer chromatography (TLC) densitometry is an alternative for simultaneous determination with paracetamol, offering a linear range of 0.32–3.20 µg/spot and comparable accuracy (99–100% recovery) .
Q. Why is this compound frequently combined with paracetamol or NSAIDs in clinical formulations?
- Methodological Answer : this compound’s diuretic and vasodilatory effects complement the analgesic properties of paracetamol and NSAIDs (e.g., naproxen) in treating dysmenorrhea. Researchers validate these combinations using bioanalytical methods (e.g., LC-MS) to monitor pharmacokinetic interactions, ensuring no interference in drug absorption or metabolism. Clinical trials often employ crossover designs to compare efficacy, with endpoints like pain relief scores and plasma concentration-time profiles .
Q. What pharmacokinetic parameters are critical when designing this compound studies?
- Methodological Answer : Key parameters include maximum plasma concentration (Cmax), time to Cmax (Tmax), elimination half-life (t1/2), and area under the curve (AUC). Non-compartmental analysis (NCA) is standard but may fail for multiexponential decay profiles, necessitating compartmental models. For example, this compound’s t1/2 in Mexican female subjects was 4.6 hours, but NCA limitations require cautious interpretation .
Advanced Research Questions
Q. How should researchers address contradictions in pharmacokinetic data for this compound?
- Methodological Answer : Discrepancies in parameters like t1/2 or AUC often arise from model selection (e.g., non-compartmental vs. compartmental approaches). To resolve this, use model-dependent analyses (e.g., two-compartment models) and validate with bootstrapping or Monte Carlo simulations. For example, this compound’s biexponential decay in plasma suggests multicompartment distribution, requiring advanced statistical tools for accurate parameter estimation .
Q. What methodological considerations ensure robustness in stability-indicating assays for this compound?
- Methodological Answer : Forced degradation studies under stress conditions (e.g., 0.1N HCl, 3% H2O2, 80°C) are essential. Chromatographic methods must resolve this compound from degradation products, with peak purity >99% and resolution >2.0. System suitability parameters (e.g., tailing factor <1.5, theoretical plates >6000) ensure reproducibility. A validated HPLC method demonstrated 98–102% recovery even with 50% degradation .
Q. Which experimental models elucidate this compound’s antinociceptive mechanisms?
- Methodological Answer : The formalin test in rodents is used to study peripheral antinociception. This compound’s effect is blocked by opioid receptor antagonists (e.g., naloxone) and nitric oxide synthase inhibitors, implicating the NO-cGMP-K<sup>+</sup> channel pathway. Researchers use dose-response curves and pathway-specific inhibitors to isolate mechanisms, ensuring controls for systemic effects (e.g., blood pressure changes) .
Q. How do simultaneous quantification methods for this compound and co-administered drugs mitigate analytical challenges?
- Methodological Answer : RP-LC methods with dual-wavelength detection (e.g., 254 nm for paracetamol, 277 nm for this compound) enable specificity in multicomponent formulations. Mobile phase optimization (e.g., methanol-sodium hexane sulfonate-formic acid) resolves peak overlaps. Method validation includes robustness testing against pH (±0.2), flow rate (±10%), and column temperature (±5°C) variations .
属性
IUPAC Name |
2-amino-2-methylpropan-1-ol;8-bromo-1,3-dimethyl-7H-purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4O2.C4H11NO/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14;1-4(2,5)3-6/h1-2H3,(H,9,10);6H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOTUUBRFJHZQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N.CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209397 | |
Record name | Pamabrom [USAN:USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
606-04-2 | |
Record name | Pamabrom | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=606-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pamabrom [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pamabrom [USAN:USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PAMABROM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA8U0KJM72 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。